molecular formula C16H16N4O5S B2491036 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 868212-81-1

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No.: B2491036
CAS No.: 868212-81-1
M. Wt: 376.39
InChI Key: WTVARLHLTHUDLB-UHFFFAOYSA-N
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Description

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide is a useful research compound. Its molecular formula is C16H16N4O5S and its molecular weight is 376.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

Advanced synthesis techniques, including microwave-assisted methods, have been developed for pyrimidine derivatives, showcasing efficient routes for creating complex molecules with potential applications in materials science and chemical engineering. For example, microwave-assisted solution- and solid-phase synthesis offers rapid and efficient pathways for producing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, indicating a broader utility in synthetic chemistry (Matloobi & Kappe, 2007).

Crystal Structure

Studies on the crystal structure of pyrimidine derivatives, such as the synthesis and crystal structure of 4-(4,6-dimethoxyl -pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, provide insights into molecular configurations that are crucial for understanding the compound's interactions and stability, which could inform materials science and nanotechnology applications (Ji, 2006).

Biological Applications

Anticancer Activity

The exploration of pyrazolopyrimidine derivatives in anticancer research highlights the potential of these compounds in developing new therapeutic agents. For instance, novel pyrazolopyrimidines derivatives were evaluated for their anticancer and anti-5-lipoxygenase activities, providing a foundation for future drug development efforts (Rahmouni et al., 2016).

Mechanism of Action

Mode of Action

Based on its structural similarity to other sulfamoylphenyl compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s challenging to determine the exact biochemical pathways it affects. Sulfamoylphenyl compounds often interfere with enzymatic activity, which could disrupt a variety of cellular processes .

Pharmacokinetics

Its molecular weight (30634 g/mol ) suggests it may be well absorbed and distributed throughout the body. Its sulfamoyl group could make it susceptible to metabolism by the liver, and it may be excreted in the urine .

Result of Action

Some sulfamoylphenyl compounds have been shown to have antifungal activity , suggesting this compound may also have potential antimicrobial effects.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-11-6-7-17-16(18-11)20-26(22,23)13-4-2-12(3-5-13)19-15(21)14-10-24-8-9-25-14/h2-7,10H,8-9H2,1H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVARLHLTHUDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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